molecular formula C30H48O2 B1259103 24-Hydroxycycloart-25-en-3-one

24-Hydroxycycloart-25-en-3-one

Cat. No. B1259103
M. Wt: 440.7 g/mol
InChI Key: TXRLVQNUVQVFJG-UORVSMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Hydroxycycloart-25-en-3-one is a natural product found in Tillandsia usneoides with data available.

Scientific Research Applications

Bioactivity and Inhibition Properties

Compounds structurally similar to 24-Hydroxycycloart-25-en-3-one have demonstrated notable bioactivity. For instance, certain derivatives isolated from the red alga Tricleocarpa fragilis exhibited potent inhibitory activity against yeast α-glucosidase, suggesting potential medicinal applications (Tran et al., 2020). Similarly, cycloartane triterpenes from Euphorbia tuckeyana, including those structurally related to 24-Hydroxycycloart-25-en-3-one, have been studied for their bioactive properties (Maria-José U. et al., 2001).

Antiviral and Antimicrobial Activities

The compound and its derivatives have been explored for antiviral and antimicrobial activities. A study involving Triterpenes isolated from Euphorbia segetalis highlighted the antiviral activities of these compounds against Herpes simplex virus (HSV) and African swine fever virus (ASFV), as well as their antimicrobial potential (Madureira et al., 2003).

Cytotoxicity and Cancer Research

Various research studies have focused on the cytotoxicity of cycloartane-type triterpenes, indicating their potential in cancer treatment. For instance, hydroxylated triterpene alcohol ferulates isolated from rice bran, structurally similar to 24-Hydroxycycloart-25-en-3-one, showed moderate cytotoxicity against MCF-7 cells, a breast cancer cell line (Hongfeng Luo et al., 2005). Another study on cycloartane-type triterpenoids from Commiphora opobalsamum evaluated their cytotoxicity against human prostate tumor cell lines, indicating the compound's relevance in cancer research (Tao Shen et al., 2008).

Structural Analysis and Chemical Transformations

The compound has been a subject of extensive structural analysis and chemical transformation studies. For instance, the isolation and structural elucidation of cycloartane derivatives from Tillandsia usneoides, including compounds similar to 24-Hydroxycycloart-25-en-3-one, have contributed significantly to our understanding of these molecules (Cabrera & Seldes, 1996). Additionally, studies on the biotransformation of cycloartane-type triterpenes by fungi provide insights into the metabolic pathways and potential applications of these compounds (Akihisa et al., 2006).

properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-24,31H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,27-,28+,29-,30+/m1/s1

InChI Key

TXRLVQNUVQVFJG-UORVSMFKSA-N

Isomeric SMILES

C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

synonyms

24-hydroxycycloart-25-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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